(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one is a complex organic compound belonging to the pteridinone class. This compound is characterized by a fused pyrimidine and pyrazine ring system, which is substituted with chlorine, ethyl, and isopropyl groups. It has garnered attention in scientific research due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of more complex molecules.
This compound falls under the category of heterocyclic compounds, specifically pteridinones. Pteridinones are known for their diverse biological activities and are often investigated for their potential therapeutic applications.
The synthesis of (R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one typically involves several steps starting from simpler precursors. A common synthetic route includes:
The reaction conditions must be carefully controlled, particularly concerning temperature and pH, to ensure high yields of the desired product. In industrial settings, techniques such as continuous flow reactors and automated synthesis platforms may be employed to optimize production efficiency and scalability .
The molecular formula for (R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one is C11H15ClN4O. Its structure features:
The molecular weight of this compound is approximately 254.72 g/mol . Its structural uniqueness arises from the specific arrangement of functional groups that may confer distinct chemical and biological properties compared to its analogs.
(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one undergoes various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to facilitate further synthetic transformations.
The mechanism of action for (R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets within biological systems:
Data from studies indicate that this compound could serve as a tool in biological research to elucidate cellular mechanisms.
(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one exhibits typical characteristics of organic compounds:
This compound demonstrates stability under standard laboratory conditions but may react under specific circumstances such as exposure to strong oxidizing agents or bases.
Relevant analyses have shown that its solubility in organic solvents enhances its utility in various chemical processes .
(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one has several applications in scientific research:
(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one represents a structurally sophisticated dihydropteridinone derivative characterized by three stereochemical elements: a chiral center at C7 ((R)-configuration), an ethyl substituent at N7, and an isopropyl group at N8. Its molecular framework (C₁₂H₁₇ClN₄O, MW: 268.74–268.75 [1] [3] [4]) integrates a pteridine core—a nitrogen-rich heterocycle renowned for electron-deficient properties critical in medicinal chemistry and materials science. The chlorine atom at C2 enhances electrophilicity for nucleophilic aromatic substitution, while the lactam moiety enables hydrogen bonding. This compound’s commercial availability (typically ≥95% purity [1] [7]) underscores its utility as a building block for kinase inhibitors and catalytic ligands. Computational profiling reveals moderate lipophilicity (Consensus LogP: 1.9) and aqueous solubility (Log S: -3.2, ~0.17–0.19 mg/mL [3]), properties aligning with drug-like molecular space. Its capacity to cross biological barriers (BBB permeant: Yes [3]) further elevates its pharmacological relevance.
Despite commercial accessibility, significant knowledge gaps persist. First, asymmetric synthesis routes remain underdeveloped. Most suppliers (e.g., Ambeed, Synthonix [3] [5]) provide the compound via chiral resolution rather than catalytic enantioselective methods, limiting scalability. Second, regioselective functionalization is hampered by the compound’s multi-nucleophilic sites. While C2-Cl bond reactivity enables aryl/alkyl substitutions, competing reactions at N5 or N8 risk diastereomeric mixtures due to the labile chiral center [9]. Third, discrepancies exist between reported analogs: CAS 877676-50-1 (C₁₂H₁₇ClN₄O, 5-methylated) is often conflated with CAS 889877-77-4 (C₁₁H₁₅ClN₄O, non-methylated [6] [9]), obscuring structure-activity insights. Finally, the impact of N5-methylation on solid-state packing—critical for crystallinity in catalytic applications—is unstudied.
To address these gaps, we propose three research objectives:
Theoretically, this compound illuminates chirality-transfer mechanisms in bicyclic heterocycles. The (R)-configuration at C7 dictates helical folding in transition states, influencing enantioselectivity in downstream products. Practically, it serves dual roles:
Table 1: Key Molecular Descriptors of (R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl-7,8-dihydropteridin-6(5H)-one
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₂H₁₇ClN₄O | [1] [3] |
Molecular Weight | 268.74–268.75 g/mol | [3] [4] |
CAS Number | 877676-50-1 | [1] [7] |
Purity | ≥95% | [1] [5] [7] |
Chiral Center | C7 (R-configuration) | [5] [10] |
Topological Polar Surface Area | 49.33 Ų | [3] |
Consensus LogP | 1.9 | [3] |
Aqueous Solubility | 0.17–0.19 mg/mL | [3] |
Boiled-Egg Prediction | High GI absorption, BBB permeant | [3] |
Table 2: Global Commercial Availability (Representative Suppliers)
Supplier | Purity | Packaging | Price (USD) | Special Notes |
---|---|---|---|---|
Ambeed | 95% | 1 g | $82.00 | Global stock; research use only |
AaronChem | 95% | 250 mg | $31.00 | MFCD16621126; global shipping |
Synthonix | 95% | Inquire | Inquire | Refrigerator storage required |
Fluorochem | 95% | Inquire | Pricing unavailable | GHS07-certified handling |
VWR (Ambeed) | 95% | 1 g | $62.99 | Part No. 76985-936 |
This compound’s unique stereoelectronic profile positions it as a testbed for probing heterocyclic reactivity paradigms while enabling tangible advances in targeted therapeutics and catalyst design.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1